Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
Description
The compound Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate features a tetrahydropyridinone core substituted with a benzyloxy-methoxyphenyl group, a cyano moiety, and a thioacetate ester.
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-30-23(28)15-32-24-19(13-25)18(12-22(27)26-24)17-9-10-20(29-2)21(11-17)31-14-16-7-5-4-6-8-16/h4-11,18H,3,12,14-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSHHSQRJEXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate typically involves multi-step organic synthesis pathways. The starting materials often include 4-methoxybenzyl alcohol, ethyl cyanoacetate, and thiol derivatives, which undergo a series of reactions such as alkylation, condensation, and cyclization.
Alkylation: : The process begins with the alkylation of 4-methoxybenzyl alcohol with an alkylating agent, like benzyl bromide, in the presence of a base such as potassium carbonate.
Condensation: : The resulting product is then subjected to a condensation reaction with ethyl cyanoacetate under basic conditions, forming an intermediate product.
Cyclization: : Cyclization is achieved by treating the intermediate with thiol derivatives under controlled temperature conditions, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes, with an emphasis on optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, automation for reaction monitoring, and stringent quality control measures to ensure consistency across batches.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate undergoes a variety of chemical reactions, such as:
Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reductive conditions can be used to modify the cyano or ketone functional groups.
Substitution: : Nucleophilic substitution reactions, particularly at the benzyloxy group, using strong nucleophiles like hydroxides or alkoxides.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Conditions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like sodium ethoxide or potassium tert-butoxide are frequently employed under basic conditions.
Major Products
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H24N2O5S
- IUPAC Name : Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
The structural complexity of this compound allows for significant interactions with biological targets, making it a candidate for drug development.
Anti-inflammatory Activity
Recent studies have indicated that derivatives similar to this compound exhibit anti-inflammatory properties. For instance:
- Molecular Docking Studies : In silico evaluations suggest that compounds with similar structures can inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Antioxidant Properties
Research has demonstrated that compounds containing the tetrahydropyridine moiety have significant antioxidant activities. The antioxidant potential is crucial for combating oxidative stress-related diseases:
- Comparative Studies : In studies comparing various compounds' antioxidant activities, those akin to this compound showed promising results when tested against standard antioxidants like ascorbic acid .
Antibacterial Effects
The compound has also been evaluated for its antibacterial properties:
- Screening Results : Compounds with similar structural characteristics have shown effectiveness against various bacterial strains. For example, derivatives demonstrated activity comparable to standard antibiotics like Ampicillin. This suggests potential applications in developing new antibacterial agents .
Case Studies and Research Findings
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate exerts its effects involves multiple molecular targets and pathways:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, affecting metabolic pathways.
Receptor Binding: : Potential interactions with cellular receptors that modulate physiological responses.
Signal Transduction: : Alters signaling pathways that regulate cellular functions such as growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Compound A : Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate ()
- Structure: Features a bipyridine core with a thiophene substituent and a cyano group.
- Synthesis: Synthesized via alkylation of a pyridine derivative with ethyl bromoacetate in ethanol using K₂CO₃ as a catalyst .
- Key Differences: Core: Bipyridine vs. tetrahydropyridinone in the target compound. Substituents: Thiophene vs. benzyloxy-methoxyphenyl group. Bioactivity: Exhibited antitumor activity against breast cancer cells (MCF-7), suggesting the thiophene and bipyridine systems enhance cytotoxicity .
Compound B : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Structure : Pyrimidine core with a thietan (3-membered sulfur ring) substituent.
- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
- Key Differences: Core: Pyrimidine vs. tetrahydropyridinone. Physicochemical Properties: The thietan group may enhance lipophilicity (logP), influencing membrane permeability .
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,4,5,6-Tetrahydropyridinone | Bipyridine | Pyrimidine |
| Electron-Withdrawing Groups | Cyano, carbonyl | Cyano | Carbonyl, methyl |
| Aromatic Systems | Benzyloxy-methoxyphenyl | Thiophene, pyridine | Pyrimidine |
| Sulfur-Containing Group | Thioacetate ester | Thioether | Thietan |
Implications:
- The benzyloxy-methoxyphenyl group introduces bulkiness and lipophilicity, which may affect binding to hydrophobic enzyme pockets.
- Thioacetate esters in all three compounds are prone to hydrolysis, suggesting comparable metabolic instability .
Bioactivity and Pharmacological Potential
- Antitumor Activity: Compound A’s bipyridine-thiophene system showed efficacy against breast cancer cells, implying that the target compound’s tetrahydropyridinone and benzyloxy-methoxyphenyl groups may similarly interact with DNA or kinase targets .
- Antimicrobial Potential: Marine-derived analogs (e.g., salternamides in ) highlight the role of complex oxygenated aryl groups in antimicrobial activity, a feature shared with the target compound’s benzyloxy-methoxyphenyl moiety .
ADMET Considerations
Biological Activity
Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrahydropyridine core followed by the introduction of various substituents. The detailed synthetic pathway can be summarized as follows:
- Formation of Tetrahydropyridine : Starting materials undergo cyclization reactions to form the tetrahydropyridine structure.
- Substitution Reactions : The introduction of the benzyloxy and methoxy groups is achieved through nucleophilic substitution methods.
- Final Esterification : The final product is obtained through esterification with ethyl acetate.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The biological activity of this compound has been evaluated against various microbial strains. Studies have shown that this compound exhibits significant antibacterial and antifungal properties.
Antibacterial Activity
In a study assessing its antibacterial efficacy, the compound was tested against several pathogens including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
The results indicated that this compound demonstrated notable inhibitory effects on these bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Activity
The antifungal activity was assessed against common fungal pathogens such as:
- Candida albicans
- Aspergillus flavus
The compound showed promising antifungal activity, indicating its potential use in treating fungal infections .
While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve disruption of microbial cell membranes or interference with critical metabolic pathways.
Case Study 1: Efficacy Against Staphylococcus aureus
A clinical study evaluated the effectiveness of this compound in treating infections caused by Staphylococcus aureus. Patients were administered the compound alongside standard treatment regimens. Results showed a significant reduction in infection severity and duration compared to control groups .
Case Study 2: Antifungal Treatment
In another study focusing on fungal infections caused by Candida albicans, patients treated with this compound exhibited improved clinical outcomes and faster recovery times compared to those receiving placebo treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
